Product packaging for ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE(Cat. No.:CAS No. 59937-01-8)

ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

Cat. No.: B1311197
CAS No.: 59937-01-8
M. Wt: 233.29 g/mol
InChI Key: UKKGDCGESAFSJY-UHFFFAOYSA-N
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Description

Ethyl 2-phenylthiazole-4-carboxylate (CAS 59937-01-8) is a high-purity chemical building block extensively utilized in medicinal chemistry research and drug discovery. This compound features a thiazole core, a privileged structure in pharmacology known for its diverse biological activities . It serves as a versatile synthetic intermediate for the development of novel therapeutic agents. A primary research application is in oncology, where it is used to synthesize derivatives for evaluating cytotoxic activity. Structural analogs of this compound have demonstrated promising in vitro anticancer effects against a range of human cancer cell lines, including breast cancer (T47D), colorectal cancer (Caco-2, HT-29), and leukemia (RPMI-8226) . The compound's structure allows for further functionalization, such as conversion to carboxamide derivatives, to explore structure-activity relationships and optimize potency . Research indicates that the mechanism of action for active derivatives may involve the induction of apoptosis, potentially through the activation of executioner caspases like caspase-3 . Beyond oncology, the thiazole scaffold is also investigated for other pharmacological activities, including the development of anti-inflammatory and analgesic agents . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2S B1311197 ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE CAS No. 59937-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKGDCGESAFSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434555
Record name Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59937-01-8
Record name Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Phenylthiazole 4 Carboxylate and Its Derivatives

Classical and Conventional Synthetic Routes for Thiazole (B1198619) Ring Formation

The foundational methods for constructing the thiazole nucleus have been refined over many years and remain pivotal in synthetic organic chemistry.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings. synarchive.com The fundamental process involves the condensation of an α-halocarbonyl compound with a thioamide. synarchive.comyoutube.com This reaction is versatile and can be adapted to produce a wide array of substituted thiazoles. researchgate.netmdpi.com

The general mechanism of the Hantzsch synthesis begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in the α-halo carbonyl compound in an SN2 reaction. youtube.com This is followed by a cyclization step where the nitrogen of the thioamide attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. youtube.com Kinetic studies have shown that this reaction typically follows second-order kinetics, being first order with respect to both the thioamide and the α-halo carbonyl compound. proquest.comresearchgate.net The reaction rate is influenced by temperature, with higher temperatures leading to faster reactions. researchgate.net

A variety of α-halo carbonyl compounds and thioamides can be employed, allowing for the synthesis of diversely substituted thiazoles. proquest.com For instance, the reaction between thiobenzamide (B147508) and an appropriate α-halo ester would be a direct route to Ethyl 2-Phenylthiazole-4-carboxylate.

α-Halo Carbonyl CompoundThioamideResulting Thiazole Structure
Ethyl bromopyruvateThiobenzamideThis compound
3-ChloroacetylacetoneThiobenzamide2-Phenyl-4-acetyl-5-methylthiazole
2-BromoacetophenoneThiourea (B124793)2-Amino-4-phenylthiazole

A specific variation of the Hantzsch synthesis involves the reaction between 4-hydroxythiobenzamide (B41779) and ethyl bromopyruvate. google.com This reaction directly leads to the formation of ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. The synthesis of the starting material, 4-hydroxythiobenzamide, can be achieved by refluxing p-hydroxybenzamide with phosphorus pentasulfide in a suitable solvent like toluene. google.com Ethyl bromopyruvate is an intermediate that can be synthesized from ethyl pyruvate (B1213749) and bromine chloride. google.com

Reactant 1Reactant 2Product
4-HydroxythiobenzamideEthyl BromopyruvateEthyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Several MCRs have been developed for the synthesis of thiazoles. For example, a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can yield thiazole derivatives under solvent-free conditions. iau.ir Another approach involves the one-pot condensation of aldehydes, benzoylisothiocyanate, and alkyl bromides. benthamdirect.com Chemoenzymatic one-pot MCRs have also been developed, utilizing enzymes like trypsin to catalyze the reaction under mild conditions, leading to high yields of thiazole derivatives. mdpi.com

Hantzsch Thiazole Synthesis and its Variants

Modern and Environmentally Benign Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the adoption of techniques that reduce energy consumption, minimize solvent use, and decrease reaction times.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciforum.net The application of microwave radiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. sciforum.netnih.gov

The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation. nih.gov For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been shown to proceed in significantly higher yields and shorter reaction times under microwave heating compared to conventional refluxing. nih.gov Similarly, the synthesis of various 4-phenylthiazole (B157171) derivatives has been successfully achieved using microwave-assisted methods. nih.gov This technique offers a greener and more efficient alternative for the synthesis of this compound and its derivatives. bohrium.com

Synthetic MethodTypical Reaction TimeTypical YieldEnvironmental Considerations
Conventional Hantzsch SynthesisHours to daysModerate to GoodOften requires significant solvent and energy input.
Multi-component ReactionsVaries (minutes to hours)Good to ExcellentHigh atom economy, often uses greener solvents or is solvent-free. iau.ir
Microwave-Assisted SynthesisMinutesGood to ExcellentReduced energy consumption and reaction time, often less solvent needed. sciforum.netnih.gov

Microwave-Assisted Synthesis

Advantages of Microwave Irradiation in Reaction Efficiency and Time

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering substantial improvements over conventional heating methods. nih.govsciforum.net By utilizing microwave radiation, this technique facilitates the rapid and efficient synthesis of heterocyclic compounds, including thiazole derivatives. researchgate.netscienceandtechnology.com.vn The primary advantage lies in the significant reduction of reaction times, often from hours or even days to mere minutes. sciforum.netrsc.org This acceleration is due to the direct and efficient conversion of electromagnetic energy into heat through dielectric losses within polar molecules, leading to a rapid rise in temperature. researchgate.net

This rapid, localized heating not only speeds up reactions but also frequently leads to higher product yields and increased product purity. nih.govresearchgate.net For instance, in the synthesis of 2-amino-4-phenylthiazole, the use of microwave irradiation enhanced the yield from a range of 45-65% with conventional heating to 70-92%, while cutting the reaction time from 12 hours to just a few minutes. researchgate.net Similarly, other studies have demonstrated the ability of microwave assistance to reduce reaction times from over 24 hours to 10 minutes or from 27 hours to 30 minutes, with corresponding increases in yield. rsc.org The simplification of work-up procedures is another key benefit, as the cleaner reaction profiles often result in products that require less rigorous purification. researchgate.netresearchgate.net These advantages make MAOS a powerful tool for green chemistry, enabling the rapid and efficient production of valuable thiazole compounds. sciforum.net

Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole Derivatives
Reaction TypeMethodReaction TimeYield (%)Reference
Synthesis of 2-amino-4-phenylthiazoleConventional Heating12 hours45-65% researchgate.net
Synthesis of 2-amino-4-phenylthiazoleMicrowave IrradiationFew minutes70-92% researchgate.net
Synthesis of 1,2,4-triazole (B32235) derivativesConventional Heating290 minutes78% rsc.org
Synthesis of 1,2,4-triazole derivativesMicrowave Irradiation10-25 minutes97% rsc.org
Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesConventional Heating (Methanol)8 hoursLower researchgate.net
Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave Irradiation (Methanol)< 30 minutes89-95% researchgate.net

Green Solvents and Catalysts in Thiazole Synthesis

The principles of green chemistry have guided the development of novel, eco-friendly strategies for synthesizing thiazole and its derivatives. researchgate.net These approaches prioritize the use of green solvents, recyclable catalysts, and solvent-free conditions to create more sustainable chemical processes. bepls.combohrium.com By replacing traditional, volatile organic solvents with greener alternatives, researchers can significantly reduce the environmental footprint of synthetic procedures. researchgate.net

Water as a Green Solvent

Water is considered an ideal green solvent due to its unique physicochemical properties, including its non-toxicity, non-flammability, widespread availability, and low cost. mdpi.com Its high dielectric constant and capacity for hydrogen bonding make it a suitable medium for various organic reactions. mdpi.com In the realm of thiazole synthesis, water has been successfully employed as a solvent, often leading to high yields and simple procedures. For example, a catalyst-free, multicomponent domino reaction for synthesizing trisubstituted thiazoles has been reported to proceed in good to very good yields using water as the solvent under microwave conditions. bepls.com Another green protocol involves the synthesis of 2-aminothiazoles in water at ambient temperature, affording the desired products in high efficiency (over 89%) within a short timeframe of up to 2 hours. mdpi.com The use of water as a solvent aligns with the core tenets of green chemistry by eliminating the need for hazardous organic solvents. bepls.com

Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) have garnered significant attention as environmentally friendly alternatives to conventional organic solvents. ajol.info Their defining features, such as low volatility, non-flammability, high thermal and chemical stability, and the ability to dissolve a wide range of compounds, make them attractive for green synthesis. ajol.inforsc.org A key advantage of ILs is their potential for recyclability, which minimizes waste. ajol.info In thiazole synthesis, ILs can function as both the reaction medium and the catalyst, a dual role that enhances process efficiency. tandfonline.com For instance, acidic Brønsted ionic liquids like triethylammonium (B8662869) hydrogen sulfate (B86663) have been used as effective and reusable catalysts in three-component condensation reactions to produce benzothiazole (B30560) derivatives. ajol.info The tunability of their physical and chemical properties allows for the design of task-specific ILs, further broadening their application in sustainable chemical synthesis. rsc.org

Glycerol (B35011) as a Green Solvent

Glycerol, the primary byproduct of biodiesel production, has emerged as a valuable green solvent for organic synthesis. researchgate.netacgpubs.org It is non-toxic, biodegradable, inexpensive, and readily available, making it a highly sustainable reaction medium. researchgate.netacgpubs.org Its use has been successfully demonstrated in the catalyst-free synthesis of various thiazole derivatives. acgpubs.orgacgpubs.org In a typical procedure, an α-bromoketone is reacted with a thiourea or thioamide in glycerol at room temperature. acgpubs.orgresearchgate.net These reactions are often completed within a few hours and produce excellent yields of the corresponding thiazoles. acgpubs.orgacgpubs.orgresearchgate.net After the reaction, the product can be easily extracted, and the glycerol can be recovered and reused for subsequent reactions, further enhancing the green credentials of the process. acgpubs.orgresearchgate.net The use of a deep eutectic solvent (DES) composed of choline (B1196258) chloride and glycerol has also been shown to be highly effective, in some cases providing better yields than glycerol alone. rsc.org

Catalyst-Free Synthesis of Thiazole Derivatives in Glycerol at Room Temperature
α-Bromo KetoneThioamide/ThioureaProductTime (h)Yield (%)Reference
2-Bromo-1-phenylethanoneThiourea4-Phenylthiazol-2-amine1.096 researchgate.net
2-Bromo-1-phenylethanone1-MethylthioureaN-Methyl-4-phenylthiazol-2-amine1.594 researchgate.net
2-Bromo-1-phenylethanoneThioacetamide2-Methyl-4-phenylthiazole2.092 researchgate.net
2-Bromo-1-(4-chlorophenyl)ethanoneThiourea4-(4-Chlorophenyl)thiazol-2-amine1.095 researchgate.net
2-Bromo-1-(naphthalen-2-yl)ethanoneThiourea4-(Naphthalen-2-yl)thiazol-2-amine1.592 researchgate.net
2-Bromo-1-(4-methoxyphenyl)ethanoneThiobenzamide4-(4-Methoxyphenyl)-2-phenylthiazole2.588 researchgate.net
Catalyst-Free Methods

The development of catalyst-free synthetic methods represents a significant advancement in green chemistry, as it eliminates the costs, potential toxicity, and waste associated with catalysts. acgpubs.org Several efficient, catalyst-free procedures for the synthesis of thiazole derivatives have been reported. bepls.com These reactions are often conducted in green solvents such as water or glycerol, or under solvent-free conditions. bepls.comacgpubs.org For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea can be performed without a catalyst or solvent, providing an excellent outcome in a short time. sciencescholar.us Similarly, the synthesis of thiazoles in glycerol at room temperature proceeds smoothly without the need for any catalyst, affording high yields of the desired products. acgpubs.orgacgpubs.orgresearchgate.net These methods offer operational simplicity and reduce the environmental impact by avoiding potentially hazardous and expensive catalysts. bepls.com

Photocatalysis in 2-Aminothiazole (B372263) Synthesis

Visible-light photocatalysis has been recognized as a powerful and sustainable tool in modern organic synthesis, utilizing light as a renewable energy source to drive chemical reactions. organic-chemistry.orgthieme-connect.com This approach has been successfully applied to the synthesis of 2-aminothiazoles through the photocatalytic annulation of enaminones with thioureas. organic-chemistry.orgthieme-connect.com The reaction proceeds under mild and green conditions, typically at ambient temperature and using air as the terminal oxidant. thieme-connect.com A common photocatalyst used for this transformation is Ru(bpy)₃Cl₂·6H₂O. organic-chemistry.org The proposed mechanism involves the photoexcitation of the catalyst, followed by single-electron transfer steps and radical additions that lead to the desired cyclization. organic-chemistry.org This method is operationally simple, environmentally friendly, and demonstrates a broad substrate tolerance, enabling the practical synthesis of a diverse range of monocyclic and fused thiazole structures in moderate to excellent yields. organic-chemistry.orgthieme-connect.com

Synthesis of Key Intermediates for Derivatization

The creation of diverse derivatives of this compound often necessitates the initial synthesis of versatile precursors. These intermediates serve as foundational building blocks for introducing a wide array of functional groups, enabling the systematic investigation of structure-activity relationships.

Ethyl 2-aminothiazole-4-carboxylate is a crucial starting material for the synthesis of a variety of heterocyclic compounds. researchgate.netresearchgate.net The classical and widely adopted method for its synthesis is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com

In a common procedure, ethyl bromopyruvate is reacted with thiourea in an alcoholic solvent, such as ethanol (B145695). The mixture is heated to facilitate the cyclization reaction, leading to the formation of the desired ethyl 2-aminothiazole-4-carboxylate. researchgate.net This method is efficient and provides good yields of the target compound. The 2-amino group on the thiazole ring is a versatile handle for further modifications, making this precursor highly valuable in synthetic chemistry. researchgate.netresearchgate.net

Table 1: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

Reactants Reagents/Solvents Conditions Product

The carboxylic acid moiety is a key functional group for various derivatization reactions, such as amide bond formation. The synthesis of 2-phenylthiazole-4-carboxylic acid from its corresponding ethyl ester is a fundamental transformation. This is typically achieved through hydrolysis of the ester group. ontosight.aimnstate.edulibretexts.orgchemguide.co.uk

The hydrolysis can be carried out under either acidic or basic conditions. mnstate.edulibretexts.orgchemguide.co.uk Basic hydrolysis, often referred to as saponification, is generally preferred as it is an irreversible process that proceeds to completion. libretexts.orgchemguide.co.uk The reaction involves heating the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This results in the formation of the corresponding carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the desired 2-phenylthiazole-4-carboxylic acid. ontosight.aimnstate.edu

Table 2: Hydrolysis of this compound

Starting Material Reagents Conditions Product

Hydrazinolysis is a chemical process that involves the reaction of a compound with hydrazine (B178648). In the context of this compound, the ester moiety can undergo hydrazinolysis to form the corresponding carbohydrazide. This reaction is typically carried out by refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol. mdpi.com

The resulting 2-phenylthiazole-4-carbohydrazide is a valuable intermediate. The hydrazide functionality can readily react with various electrophiles, such as aldehydes, ketones, and isothiocyanates, to generate a wide range of derivatives, including hydrazones and thiosemicarbazides. mdpi.com These derivatives are of significant interest in the development of new bioactive molecules.

Derivatization Strategies of this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds. Key derivatization strategies focus on the functionalization of the thiazole ring, particularly at the 2-position, as well as modifications of the ester group at the 4-position.

The 2-position of the thiazole ring is a primary site for introducing structural diversity. Starting from precursors like ethyl 2-aminothiazole-4-carboxylate, a variety of substituents can be incorporated to modulate the electronic and steric properties of the molecule.

The introduction of aminomethyl groups is a common strategy in medicinal chemistry to enhance the physicochemical properties and biological activity of a lead compound. The Mannich reaction is a classic and versatile method for the aminomethylation of acidic protons. oarjbp.com In the context of thiazole derivatives, if a suitable precursor with an active hydrogen is available, it can be subjected to a Mannich reaction with formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl moiety. researcher.liferesearchgate.net

For instance, a precursor with an activated methyl group or an otherwise reactive C-H bond on the thiazole ring or its substituent could potentially undergo aminomethylation. The reaction typically proceeds under mild conditions and offers a straightforward route to a variety of aminomethylated derivatives. researchgate.net The choice of the amine component in the Mannich reaction allows for the introduction of a wide range of substituents, thereby enabling fine-tuning of the molecule's properties. oarjbp.comresearcher.life

Table 3: General Mannich Reaction for Aminomethylation

Substrate Reagents Product

Functional Group Modifications at Position 2 of the Thiazole Ring

Sulfonamide Coupling

The synthesis of sulfonamide derivatives of the thiazole scaffold often begins with a precursor such as ethyl 2-aminothiazole-4-carboxylate. A key method involves a two-step reaction sequence that first converts the amino group into a sulfonyl chloride, which is then coupled with various anilines or other amines.

The initial step is a diazotization reaction, which must be conducted at low temperatures (e.g., -20 °C) to ensure the stability of the diazonium salt intermediate and prevent side reactions that can lower the yield. cbijournal.com This is followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate intermediate. cbijournal.com

The subsequent sulfonamide coupling is achieved by reacting this intermediate with a range of substituted anilines. The reaction conditions for this coupling step have been optimized to improve yields and simplify purification. Studies have shown that using an excess of pyridine (B92270) as both a base and a solvent in dichloromethane (B109758) (DCM) at room temperature provides excellent yields (around 90%) in a relatively short time (6 hours). cbijournal.com This method avoids the need for more complex purification techniques, as the product can be easily isolated through a simple acid-base workup. cbijournal.com

Table 1: Optimization of Sulfonamide Coupling Reaction Conditions cbijournal.com

Entry Base (Equivalents) Solvent Time (h) Yield (%)
1 TEA (4 eq.) DCM 6 50
2 DIPEA (4 eq.) DCM 8 40
3 DMAP (4 eq.) DCM 12 35
4 Pyridine (4 eq.) DCM 12 60
5 Pyridine (10 eq.) DCM 6 90
6 DMAP (4 eq.) THF 16 40

Data sourced from Chemistry & Biology Interface. cbijournal.com

Acylamination Reactions

Acylamination is a common strategy to modify the 2-amino group of thiazole precursors. This reaction introduces an amide linkage, which can significantly influence the compound's biological properties. The acylation can be performed using various acylating agents, such as acyl halides or carboxylic acids, often in the presence of a coupling agent. mdpi.com

For instance, 2-aminothiazole derivatives can be acylated with different acyl halides in dry pyridine to produce the corresponding N-acylthiazole amides in high yields. mdpi.com Another method involves an EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)-mediated coupling between a 2-aminothiazole and a mono-substituted carboxylic acid to deliver the target amide derivatives. mdpi.com These reactions are versatile and allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Modifications of the Ethyl Carboxylate Group at Position 4

The ethyl carboxylate group at the C4 position of the thiazole ring is a key functional handle for derivatization. It can be readily converted into other functional groups such as carboxylic acids, amides, and acylhydrazones, each providing a new avenue for creating structurally diverse molecules. researchgate.netgoogle.comnih.gov

The most fundamental modification of the ethyl ester is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved under either acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis : The ester is heated under reflux with an excess of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. This reaction is reversible, so a large excess of water is used to drive the equilibrium toward the products (carboxylic acid and ethanol). chemguide.co.ukmnstate.edu

Base-mediated hydrolysis (saponification) : This is often the preferred method as the reaction is irreversible. The ester is heated with an aqueous solution of a strong base, like sodium hydroxide. chemguide.co.uk The reaction initially produces the sodium salt of the carboxylic acid and ethanol. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to yield the free carboxylic acid. nih.govchemguide.co.uk

This hydrolysis is a critical step, as the resulting 2-phenylthiazole-4-carboxylic acid is a versatile intermediate for further modifications, particularly amidation reactions. nih.gov

The carboxylic acid obtained from hydrolysis can be coupled with various amines to form a wide range of carboxamide derivatives. nih.gov This amidation is a cornerstone of medicinal chemistry for building complex molecules. The reaction is typically facilitated by peptide coupling agents that activate the carboxylic acid.

A common procedure involves mixing the 2-phenylthiazole-4-carboxylic acid with a selected aniline (B41778) or alkylamine in a suitable solvent like acetonitrile (B52724). Coupling agents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like hydroxybenzotriazole (B1436442) (HOBt) are then added. nih.gov The mixture is stirred at room temperature until the reaction is complete, yielding the desired N-substituted 2-phenylthiazole-4-carboxamide (B13865131). nih.govnih.gov This method has been successfully used to synthesize series of derivatives for biological screening. nih.gov

Table 2: Examples of Synthesized N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives nih.gov

Compound Aniline Derivative
4a Aniline
4b 4-Methylaniline
4c 4-Methoxyaniline
4d 4-Chloroaniline
4e 4-Fluoroaniline

Data sourced from a study on N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives. nih.gov

The formation of acylhydrazones introduces a new pharmacophore with significant biological potential. This is a two-step process starting from the this compound ester.

Hydrazinolysis : The ethyl ester is first converted into the corresponding carbohydrazide. This is achieved by refluxing the ester with hydrazine hydrate in a solvent such as absolute ethanol. nih.gov The reaction replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH2).

Condensation : The resulting 2-phenylthiazole-4-carbohydrazide is then condensed with a variety of substituted aldehydes or ketones. This reaction, typically carried out in ethanol with a catalytic amount of acid (e.g., sulfuric acid), forms the N-acylhydrazone moiety (-CONH-N=CH-Ar). nih.govmdpi.com This synthetic route allows for the facile introduction of a second, variable aromatic or heterocyclic ring system into the molecule. nih.gov

Substitutions on the Phenyl Ring

Introducing substituents onto the phenyl ring at the C2 position of the thiazole is a primary strategy for modulating the electronic and steric properties of the molecule. These modifications are typically incorporated from the start of the synthesis rather than by direct substitution on the pre-formed thiazole ring.

The most common synthesis of the 2-phenylthiazole (B155284) core is the Hantzsch thiazole synthesis. In the context of this compound, this involves the condensation of a substituted thiobenzamide (Ar-CSNH2) with an ethyl 3-halo-2-oxopropanoate (e.g., ethyl bromopyruvate). By choosing a thiobenzamide with the desired substituents on the phenyl ring, one can directly synthesize the corresponding substituted this compound derivative. researchgate.net This approach allows for the incorporation of a wide range of functional groups, including both electron-donating and electron-withdrawing groups, which has been shown to be useful in creating libraries of compounds for biological evaluation. researchgate.net

Introduction of Other Heteroaromatic Groups

The synthesis of hybrid molecules that incorporate the this compound core with other heteroaromatic systems is a significant area of research. These molecular hybrids are designed to combine the pharmacophoric features of different heterocyclic rings, potentially leading to compounds with enhanced or novel biological activities. Methodologies for creating such derivatives often involve multi-step synthetic sequences that functionalize a precursor of this compound to enable the attachment or in-situ formation of a second heteroaromatic ring.

A prominent strategy for introducing a heteroaromatic group is through click chemistry, specifically the 1,3-dipolar cycloaddition reaction. This approach has been successfully employed to synthesize a library of thiazole-1,2,3-triazole hybrids. The synthesis begins with a functionalized precursor, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which is first treated with propargyl bromide in the presence of potassium carbonate to yield an alkyne-containing thiazole derivative. This intermediate, ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate, serves as the scaffold for the introduction of the triazole ring. The final step involves the 1,3-dipolar cycloaddition reaction of this alkyne with various substituted azides to construct the 1,2,3-triazole ring, affording the target hybrid molecules. ajgreenchem.com

The detailed findings from this synthetic approach are summarized in the table below, showcasing the different substituted phenyl-1,2,3-triazole derivatives that were synthesized.

Synthesis of Ethyl 2-(3-formyl-4-((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate Derivatives ajgreenchem.com
CompoundSubstituent (R) on Phenyl AzideYield (%)
5aH82
5b4-CH385
5c4-OCH384
5d4-F88
5e4-Cl89
5f4-Br92
5g4-NO294
5h3-NO291
5i2-CH381
5j2-Cl86
5k2-Br85

Another synthetic approach involves linking a pre-formed heteroaromatic ring to the thiazole core via a stable linker, such as an amide bond. This is exemplified in the structure of Ethyl 2-(2-phenylquinoline-4-carboxamido)thiazole-4-carboxylate. vulcanchem.com The synthesis of such a molecule would typically involve the coupling of a suitable amino-thiazole precursor with a heteroaromatic carboxylic acid. For instance, a plausible route starts with ethyl 2-aminothiazole-4-carboxylate, which can be coupled with 2-phenylquinoline-4-carboxylic acid. This amide bond formation is generally achieved using standard peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like pyridine. vulcanchem.com This method provides a versatile way to connect various heteroaromatic carboxylic acids to the 2-position of the ethyl thiazole-4-carboxylate scaffold.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Essential Structural Features for Biological Activity

The electronic properties of the 2-phenylthiazole-4-carboxylate scaffold are highly sensitive to the nature and position of substituents on the phenyl ring. These substituents can significantly influence the electron delocalization across the molecule, thereby affecting its reactivity and interaction with biological macromolecules. The aromaticity of the thiazole (B1198619) ring allows for the movement of pi (π) electrons, which can be modulated by the electronic effects of substituents on the attached phenyl ring. nih.gov

For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring alters the electron density distribution throughout the thiazole system. This, in turn, can affect the strength of interactions with target proteins. Structure-activity relationship (SAR) studies on related 4-phenylthiazole (B157171) analogs have shown that electron-donating groups on the aromatic ring are generally well-tolerated and can enhance biological activity. nih.gov

The following table summarizes the general effects of different substituent groups on the electronic properties of the phenyl ring, which can be extrapolated to the 2-phenylthiazole-4-carboxylate system.

Substituent TypeExamplesEffect on Phenyl RingImpact on Reactivity
Electron-Donating Groups (EDGs) -OCH₃, -CH₃, -NH₂Increases electron densityActivates the ring towards electrophilic substitution
Electron-Withdrawing Groups (EWGs) -NO₂, -CN, -CF₃, Halogens (e.g., -Cl, -F)Decreases electron densityDeactivates the ring towards electrophilic substitution

These electronic modifications can fine-tune the binding affinity of the molecule for its target. For example, in a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives, substitutions on the phenyl ring with methoxy (B1213986) and fluoro groups were found to influence cytotoxic activity against various cancer cell lines. nih.gov A 3-fluoro analog, for instance, demonstrated good cytotoxic profiles. nih.gov This highlights the critical role that subtle electronic changes can play in modulating biological outcomes.

The thiazole ring is a key pharmacophore in a multitude of biologically active compounds and is not merely a passive scaffold. nih.gov Its unique structural and electronic features enable it to participate in a variety of molecular interactions that are crucial for binding to biological targets. The nitrogen and sulfur heteroatoms in the thiazole ring are capable of forming hydrogen bonds, which are vital for the specificity and stability of drug-receptor interactions. plos.org

Furthermore, the aromatic nature of the thiazole ring allows it to engage in hydrophobic interactions with nonpolar pockets of target proteins. nih.govmdpi.com Molecular docking studies on various thiazole derivatives have revealed that the thiazole ring can form hydrophobic interactions with amino acid residues such as Leucine, Alanine, and Cysteine. mdpi.commdpi.com In some instances, non-classical hydrogen bonding between the thiazole ring and amino acid residues has been observed, further anchoring the ligand in the binding site. mdpi.com

The thiazole moiety's ability to act as both a hydrogen bond acceptor (via the nitrogen atom) and to participate in hydrophobic interactions makes it a versatile component in drug design. nih.govnih.gov

The functional groups attached to the 2-phenylthiazole (B155284) core, particularly at the 4-position, are of paramount importance in determining the biological activity. The parent compound, ethyl 2-phenylthiazole-4-carboxylate, possesses an ester group, which can be hydrolyzed in vivo to the corresponding carboxylic acid.

Carboxylic Acid: The carboxylic acid group is a key functional group in many drugs, primarily due to its ability to form strong hydrogen bonds and ionic interactions with biological targets. researchgate.netnih.gov The discovery of 2-phenylthiazole-4-carboxylic acid as a potent xanthine (B1682287) oxidase inhibitor underscores the importance of this functional group for certain biological activities. nih.gov

Amide: Conversion of the carboxylic acid or ester to an amide introduces a new set of hydrogen bonding capabilities. The amide linkage is a common feature in many pharmaceuticals due to its stability and ability to form robust hydrogen bonds. pulsus.com SAR studies on 2-phenylthiazole-4-carboxamide derivatives have demonstrated that this modification can lead to potent anticancer agents. nih.gov The nature of the substituent on the amide nitrogen can further modulate activity. For example, in a series of thiazole carboxamide derivatives, different substitutions on the amide nitrogen led to varying inhibitory activities against cyclooxygenase (COX) enzymes. nih.govacs.org

Urea (B33335): Replacing the amide linkage with a urea or thiourea (B124793) moiety can also have a profound impact on biological activity. mdpi.com Urea derivatives are known to be excellent hydrogen bond donors and acceptors and can significantly enhance binding affinity. nih.gov In studies on antitrypanosomal agents, urea analogs of 2-(2-amidoethyl)-4-phenylthiazole were found to be highly potent, with one urea derivative exhibiting an IC₅₀ value of 9 nM. nih.govresearchgate.net

The following table summarizes the key interaction capabilities of these functional groups:

Functional GroupKey Interaction TypesPotential Biological Role
Carboxylic Acid (-COOH) Hydrogen bonding, Ionic interactionsEnzyme inhibition, Receptor binding
Amide (-CONH-R) Hydrogen bonding (donor and acceptor)Structural scaffold, Target binding
Urea (-NHCONH-R) Extensive hydrogen bonding (donor and acceptor)Enhanced binding affinity, Potent inhibition

Quantitative Structure-Activity Relationship (QSAR) Analysis (Implied from SAR studies)

Quantitative Structure-Activity Relationship (QSAR) studies provide a computational approach to correlate the chemical structure of a series of compounds with their biological activity. laccei.org While specific QSAR models for this compound were not detailed in the provided context, the principles of QSAR are implicitly derived from the extensive SAR studies on thiazole derivatives. researchgate.netnih.govnih.govnih.govresearchgate.net

A typical 2D-QSAR model for a series of thiazole derivatives would involve the calculation of various molecular descriptors that quantify different aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties. nih.gov These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds. nih.govtandfonline.com

Key molecular descriptors that are often found to be important in QSAR models for thiazole derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.

Steric descriptors: These relate to the size and shape of the molecule.

The development of a statistically significant QSAR model can be a valuable tool in the drug discovery process, enabling the prioritization of compounds for synthesis and testing, and guiding the design of more potent analogs. laccei.orgresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interactions between a ligand (such as this compound or its derivatives) and a biological target at the atomic level.

Molecular docking simulations are frequently employed to understand how thiazole derivatives bind to the active sites of enzymes and receptors. researchgate.netnih.govmdpi.com These studies can predict the preferred orientation of the ligand within the binding pocket and identify the key amino acid residues involved in the interaction.

For derivatives of the 2-phenylthiazole scaffold, docking studies have consistently highlighted the importance of both hydrogen bonding and hydrophobic interactions. plos.orgmdpi.com The thiazole ring and the phenyl ring often participate in hydrophobic interactions with nonpolar amino acid residues, while the functional groups, such as the carboxylate, amide, or urea, form specific hydrogen bonds with polar residues in the active site.

The following table provides a hypothetical example of the types of interactions that could be predicted for a 2-phenylthiazole-4-carboxamide derivative in the active site of an enzyme, based on findings from related studies.

Molecular MoietyInteracting Amino Acid Residues (Example)Type of Interaction
Phenyl Ring Leucine, Valine, PhenylalanineHydrophobic, π-π stacking
Thiazole Ring Alanine, Cysteine, TryptophanHydrophobic, Hydrogen bonding
Carboxamide Linkage Serine, Threonine, AsparagineHydrogen bonding
Substituent on Phenyl Ring Arginine, GlutamineHydrogen bonding, Electrostatic

These computational predictions are invaluable for interpreting SAR data and for guiding the rational design of new inhibitors with improved affinity and selectivity. By understanding the binding mode of a lead compound, medicinal chemists can make targeted modifications to enhance its interactions with the molecular target, ultimately leading to the development of more effective therapeutic agents.

Conformational Analysis and its Influence on Activity

Computational methods such as molecular docking are frequently employed to explore viable conformations, or "poses," of these ligands within a target's active site. These studies help predict the most energetically favorable binding modes. For instance, in the development of novel inhibitors, the planarity and rotational freedom of the bond between the phenyl and thiazole rings are key determinants of activity. The conformation adopted by the molecule upon binding influences the strength and geometry of critical interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for biological efficacy. Molecular modeling approaches have been used to investigate the binding of structurally related ethyl 2-substituted aminothiazole-4-carboxylate analogues to DNA, highlighting how molecular conformation is key to defining the mode of action. upi.edu

Common Feature Pharmacophore Model Development

Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For derivatives of this compound, this approach has been successfully applied to elucidate structure-activity relationships and guide the design of more potent compounds. researchgate.net

A study focused on developing inhibitors for the Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) utilized a series of novel ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives to build a common feature pharmacophore model. tandfonline.comnih.gov By analyzing a set of active compounds, a model was generated that typically includes features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

This model serves as a qualitative guide, postulating the "essence" of the structural requirements for binding to the target. d-nb.info It helps explain why certain modifications to the parent structure lead to an increase or decrease in activity and can be used as a 3D query to screen virtual libraries for new molecules with the potential for similar biological effects. researchgate.net

Pharmacophore FeatureDescriptionRole in Binding
Aromatic Ring (AR) Typically associated with the 2-phenyl group.Engages in π-π stacking or hydrophobic interactions with aromatic residues in the binding site.
Hydrogen Bond Acceptor (HBA) Often the oxygen atoms of the carboxylate group or the nitrogen of the thiazole ring.Forms crucial hydrogen bonds with amino acid residues, anchoring the molecule in the active site.
Hydrophobic Region (HY) Can include the phenyl ring and the ethyl group of the ester.Interacts with nonpolar pockets in the target protein, contributing to binding affinity.

Molecular Dynamics Simulations to Understand Binding Stability

While pharmacophore models provide a static picture of the necessary chemical features, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations are used to assess the stability of the binding pose predicted by molecular docking and to understand the nuanced interactions that hold the molecule in the active site. researchgate.net

For this compound derivatives, MD simulations can reveal:

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the molecule remains stably bound or if it dissociates from the binding pocket.

Key Interactions: Simulations can highlight the most persistent hydrogen bonds, water-mediated interactions, and hydrophobic contacts throughout the simulation period.

Conformational Changes: MD can show how the ligand and the protein adapt their conformations to achieve an optimal fit.

In the study of SHP2 inhibitors based on a related ethyl 2-phenylthiazole-carboxylate scaffold, MD simulations were performed to explore the binding mode of the most active compound. The results confirmed that the compound remained stably bound within the active site, validating the interactions predicted by docking and providing a deeper understanding of the molecular basis for its inhibitory activity. researchgate.nettandfonline.com

Rational Drug Design Principles Applied to this compound Derivatives

Rational drug design leverages the understanding of a biological target's structure and a ligand's chemical properties to design and synthesize more effective therapeutic agents. The this compound scaffold has proven to be a versatile starting point for the application of these principles, leading to the development of compounds with potential anticancer and enzyme-inhibitory activities. researchgate.netnih.gov The design process often involves iterative cycles of computational modeling, chemical synthesis, and biological evaluation to optimize the lead compound's properties.

Hit-to-Lead Optimization Strategies

Hit-to-lead optimization is a critical phase in drug discovery where initial "hits"—compounds showing desired activity from a high-throughput screen—are chemically modified to produce "lead" compounds with improved potency, selectivity, and drug-like properties. upmbiomedicals.com For derivatives based on the thiazole core, this process involves several key strategies. nih.gov

Potency and Efficacy Enhancement: Modifications are made to the core structure to improve interactions with the biological target. For example, exploring different substituents on the 2-phenyl ring can identify groups that form additional favorable contacts within the protein's binding site, thereby increasing binding affinity. nih.gov

Selectivity Improvement: Medicinal chemists aim to design compounds that bind strongly to the intended target but weakly to other related proteins to minimize off-target effects. This can be achieved by exploiting subtle differences in the amino acid composition of the binding sites.

Pharmacokinetic Profile Optimization: The initial hit may have poor absorption, distribution, metabolism, and excretion (ADME) properties. Optimization involves modifying the structure to improve metabolic stability, increase solubility, and enhance bioavailability. For instance, replacing metabolically labile groups with more stable ones is a common tactic. acs.org

The ultimate goal is to identify a candidate with a well-balanced profile of potency, selectivity, and pharmacokinetics, maximizing its chances of success in further development. upmbiomedicals.com

Optimization StrategyObjectiveExample Modification on Thiazole Scaffold
Improve Potency Increase binding affinity to the target.Add electron-withdrawing or donating groups to the 2-phenyl ring to enhance key interactions. nih.gov
Enhance Selectivity Reduce binding to off-target proteins.Introduce bulky groups that create steric hindrance in the binding sites of unintended targets.
Optimize ADME Properties Improve metabolic stability and bioavailability.Replace an ester group with a more stable amide or introduce polar groups to improve solubility.

Bioisosteric Replacements to Improve Pharmacological Properties

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of improving pharmacological characteristics without losing the desired biological activity. openaccessjournals.comopenaccessjournals.com This technique is widely applied to thiazole-containing compounds to fine-tune their properties. researchgate.net

For the this compound scaffold, several bioisosteric replacements can be considered:

Thiazole Ring: The thiazole ring itself can be considered a bioisostere of other five-membered heterocycles like oxadiazole, triazole, or pyrazole. researchgate.netresearchgate.net These changes can alter the electronic properties and metabolic stability of the core structure.

Phenyl Ring: The 2-phenyl group can be replaced with other aromatic or heteroaromatic rings (e.g., pyridine (B92270), thiophene) to explore different binding interactions or improve properties like solubility.

Ethyl Carboxylate Group: The ester functional group is often susceptible to hydrolysis by esterase enzymes in the body. Replacing it with a more stable bioisostere, such as an amide, a tetrazole, or a 5-oxo-1,2,4-oxadiazole, can significantly increase the compound's metabolic stability and duration of action. openaccessjournals.comopenaccessjournals.com

The synthesis of thiazole bioisosteres of the natural product goniofufurone, where a phenyl residue was replaced by a thiazole ring, resulted in a compound with remarkably potent antiproliferative activity, demonstrating the power of this strategy. nih.gov

Original GroupPotential Bioisostere(s)Reason for Replacement
Ester (-COOEt) Amide (-CONH2), Tetrazole, OxadiazoleImprove metabolic stability against esterases, alter acidity. openaccessjournals.com
Phenyl Ring Pyridine, Thiophene, PyrazoleModulate electronic properties, improve solubility, explore new H-bonding interactions. researchgate.net
Thiazole Ring Oxazole, Imidazole, TriazoleFine-tune ring electronics, metabolic profile, and hydrogen bonding capacity. researchgate.net

Pharmacological and Biological Evaluation of Ethyl 2 Phenylthiazole 4 Carboxylate Derivatives

In Vitro Biological Screening Assays

A variety of in vitro screening assays are employed to determine the biological activities of ethyl 2-phenylthiazole-4-carboxylate derivatives. These assays are designed to assess their effects on microbial growth and cancer cell proliferation in a controlled laboratory setting, paving the way for further investigation.

The antimicrobial potential of this compound derivatives has been a significant area of research interest. Studies have methodically screened these compounds against a panel of pathogenic bacteria and fungi to determine their efficacy and spectrum of activity.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration of the compound that prevents visible growth of a microorganism. A series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were evaluated for their antimicrobial activity. The results indicated that compounds featuring electron-withdrawing substituents exhibited the most promising microbial inhibitions. mui.ac.ir Specifically, derivatives with nitro and chloro groups showed potent activity. mui.ac.ir

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Derivatives (µg/mL)

Compound ID Substituent Bacillus subtilis Staphylococcus aureus Escherichia coli Candida albicans Aspergillus flavus Aspergillus niger
4e 4-nitro 25 50 50 100 100 50
4f 2-nitro 50 25 50 100 100 50
4k 4-chloro 50 50 25 100 50 100
4l 2-chloro 25 50 50 50 100 100

Data sourced from Chemistry & Biology Interface. mui.ac.ir

Derivatives of this compound have been tested against a range of both Gram-positive and Gram-negative bacteria. Studies on ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives revealed that compounds with electron-withdrawing groups were particularly active against the Gram-positive bacterium Bacillus subtilis. mui.ac.ir For instance, the 4-nitro and 2-chloro substituted derivatives both showed an MIC of 25 µg/mL against this strain. mui.ac.ir

Activity against Staphylococcus aureus was also noted, with the 2-nitro derivative displaying an MIC of 25 µg/mL. mui.ac.ir Some thiazole (B1198619) derivatives have demonstrated activity comparable to standard antibiotics like ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against S. aureus and B. subtilis. researchgate.netnih.gov The Gram-negative bacterium Escherichia coli was also susceptible, with the 4-chloro derivative showing an MIC of 25 µg/mL. mui.ac.ir Furthermore, certain heteroaryl thiazole derivatives have shown potential against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), with activity higher than the reference drug ampicillin. nih.gov

The antifungal properties of these derivatives have been evaluated against several pathogenic fungi. In the screening of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, moderate to good activity was observed. mui.ac.ir Against Candida albicans, the 2-chloro substituted derivative was the most effective with an MIC of 50 µg/mL. mui.ac.ir The 4-chloro derivative showed the best activity against Aspergillus flavus with an MIC of 50 µg/mL, while the 4-nitro and 2-nitro derivatives were most potent against Aspergillus niger, both recording an MIC of 50 µg/mL. mui.ac.ir

Notably, phenylthiazole derivatives containing an acylhydrazone moiety have demonstrated excellent antifungal activities against Magnaporthe oryzae, the fungus responsible for rice blast disease. researchgate.net Several of these compounds exhibited superior efficacy compared to the commercial fungicide Isoprothiolane (IPT), with EC₅₀ values ranging from 1.29 to 2.65 µg/mL. researchgate.net

The mechanism by which thiazole derivatives exert their antimicrobial effects is a subject of ongoing investigation, with several key microbial enzymes identified as potential targets.

Inhibition of Ergosterol (B1671047) Biosynthesis: A primary mechanism for antifungal activity is the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis. Thiazole and benzothiazole (B30560) derivatives are known to block the 14α-demethylase enzyme, which is crucial for this pathway. brieflands.comresearchgate.netresearchgate.net This inhibition leads to the suppression of fungal growth. researchgate.net

DNA Gyrase and DNA Topoisomerase Inhibition: For antibacterial action, bacterial DNA gyrase and topoisomerase IV are essential enzymes and validated drug targets. journalagent.com Benzothiazole-based inhibitors have shown potent, low nanomolar inhibition of E. coli DNA gyrase. Molecular docking studies suggest that thiazole derivatives can bind effectively to the active pocket of DNA gyrase. Additionally, thiazole-based stilbene (B7821643) analogs and thiazolopyrimidine derivatives have been identified as inhibitors of DNA topoisomerase IB and topoisomerase II, respectively, which are vital for DNA replication and transcription in cancer cells but also represent antibacterial targets.

Glucosamine-6-phosphate Synthase Inhibition: Glucosamine-6-phosphate (GlcN-6-P) synthase is another promising target for antimicrobial agents, as it is a crucial enzyme for cell wall biosynthesis in microorganisms. Molecular docking studies have suggested that certain thiazole derivatives may act as good inhibitors of this enzyme.

The cytotoxic potential of this compound derivatives against various human cancer cell lines has been extensively evaluated, primarily using the MTT assay to determine cell viability and calculate the half-maximal inhibitory concentration (IC₅₀).

A series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives demonstrated significant cytotoxic effects. For example, a 3-fluoro analog showed a good cytotoxic profile against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines, with IC₅₀ values less than 10 µg/mL for all three. Another study on halogenated 2-phenyl-4-carboxamide derivatives reported varying IC₅₀ values against SKNMC (neuroblastoma), MCF-7 (breast cancer), and HT-29 cell lines. The 2-fluoro derivative was particularly potent, with IC₅₀ values of 5, 4.5, and 4.25 µM, respectively. brieflands.com

In a different series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, compounds were tested against SKNMC, Hep-G2 (human hepatocarcinoma), and MCF-7 cell lines. journalagent.com The MCF-7 cell line was found to be the most resistant. journalagent.com However, a derivative with a para-nitro group (4c) showed the highest activity against the SKNMC cell line (IC₅₀ = 10.8 µM), while a meta-chloro substituted compound (4d) was most effective against the Hep-G2 cell line (IC₅₀ = 11.6 µM). journalagent.com

Table 2: Cytotoxicity (IC₅₀) of Selected 2-Phenylthiazole-4-carboxamide Derivatives Against Human Cancer Cell Lines

Derivative Substituent Cell Line IC₅₀ (µM)
2-Fluoro SKNMC (Neuroblastoma) 5.0
MCF-7 (Breast Cancer) 4.5
HT-29 (Colon Cancer) 4.25
3-Fluoro SKNMC (Neuroblastoma) 17.0
MCF-7 (Breast Cancer) 16.0
HT-29 (Colon Cancer) 1.75
4-Chloro SKNMC (Neuroblastoma) 21.0
MCF-7 (Breast Cancer) 16.0
2-Chloro SKNMC (Neuroblastoma) 24.0
MCF-7 (Breast Cancer) 28.0
para-Nitro (4c) SKNMC (Neuroblastoma) 10.8
meta-Chloro (4d) Hep-G2 (Hepatocarcinoma) 11.6

Data sourced from Research in Pharmaceutical Sciences and Majmaah Journal of Health Sciences. brieflands.comjournalagent.com

Enzyme Inhibition Studies

Certain 2-phenylthiazole (B155284) derivatives have been synthesized and evaluated as potential inhibitors of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are significant targets in the management of neurodegenerative diseases like Alzheimer's disease.

In one study, four novel 2-phenylthiazole derivatives were assessed. The derivative [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone (referred to as compound 6d) exhibited the most potent inhibitory activity against both enzymes. It displayed an IC50 value of 8.86 µM against AChE and a more potent IC50 value of 1.03 µM against BuChE. Another study reported a series of three 2-phenylthiazole derivatives, with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)thiazole-4-carboxamide showing the best BuChE inhibition with an IC50 value of 75.12 µM.

Table 2: Cholinesterase Inhibition by Selected 2-Phenylthiazole Derivatives

Derivative/Compound Enzyme IC50 Value
Compound 6d AChE 8.86 µM
Compound 6d BuChE 1.03 µM

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant therapeutic target for type 2 diabetes and obesity due to its role as a negative regulator in the insulin (B600854) and leptin signaling pathways. A novel class of PTP1B inhibitors has been identified based on a series of 2-ethyl-5-phenylthiazole-4-carboxamide (PTA) derivatives.

Structure-activity relationship (SAR) analysis and molecular docking studies of these PTA derivatives have elucidated the molecular basis for their PTP1B inhibition. These investigations have guided the synthesis of compounds with improved cellular efficacy, leading to the identification of potent PTP1B inhibitors that can effectively modulate the insulin signaling pathway, as detailed in section 4.1.2.4.

Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation pathways. nih.govnih.gov Its association with various diseases, including cancer, has made it an attractive target for therapeutic intervention. nih.govnih.gov A series of novel ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their SHP2 inhibitory activities. nih.govnih.gov

The inhibitory activities of these derivatives were determined, and the half-maximal inhibitory concentration (IC₅₀) values were calculated. Among the synthesized compounds, derivative 1d exhibited the highest inhibitory activity against SHP2, with an IC₅₀ value of 0.99 μM. nih.govnih.gov This highlights the potential of the this compound scaffold as a basis for the development of potent SHP2 inhibitors. nih.govnih.gov

Table 1: SHP2 Inhibitory Activities of Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate Derivatives
CompoundIC₅₀ (μM)
1a>50
1b2.34
1c1.88
1d0.99
1e1.58
Carbonic Anhydrase III (CA-III) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. While the this compound core itself was not directly studied, research on closely related 2,4,5-trisubstituted thiazole derivatives provides significant insights into their potential for Carbonic Anhydrase III (CA-III) inhibition. nih.gov In a study of these derivatives, the presence of a carboxylic acid or ester moiety at the 4-position of the thiazole ring was found to be a critical factor for their inhibitory activity against CA-III. nih.gov

One of the most potent inhibitors identified was compound 12a (2-amino-5-phenylthiazole-4-carboxylic acid), which demonstrated a Kᵢ of 0.5 μM. nih.gov The study also revealed that substitutions on the phenyl ring at the 5-position and modifications of the amino group at the 2-position significantly influenced the inhibitory potency. nih.gov For instance, replacing the free amino group with an amide or urea (B33335) group led to a substantial decrease in activity. nih.gov

Table 2: Carbonic Anhydrase III (CA-III) Inhibitory Activities of 2,4,5-Trisubstituted Thiazole Derivatives
CompoundKᵢ (μM)
12a0.5
13a18.9
14a86.6
15a81.2
16a>500

Receptor Antagonism Studies (e.g., Adenosine (B11128) A₂A Receptor)

The adenosine A₂A receptor has been identified as a promising target for the treatment of neurodegenerative disorders such as Parkinson's disease. acs.org In this context, derivatives of this compound have been explored as potential adenosine A₂A receptor antagonists. A hit-to-lead optimization study focused on a series of carboxamides derived from ethyl 2-amino-4-phenylthiazole-5-carboxylates. acs.org This research led to the discovery of potent and selective antagonists for the adenosine A₂A receptor. acs.org

A key achievement of this optimization was the replacement of a metabolically unstable ester group with a more stable heteroaromatic group. acs.org One of the standout compounds from this series, compound 13 (cyclopropanecarboxylic acid [5-(5-methyl- nih.govnih.govnih.govoxadiazol-3-yl)-4-phenyl-thiazol-2-yl]-amide), demonstrated significant efficacy in a preclinical model of Parkinson's disease. acs.org

Antiviral Activity (e.g., against TMV)

No studies were found that specifically evaluated the antiviral activity of this compound derivatives against the Tobacco Mosaic Virus (TMV). While the broader class of thiazole-containing compounds has been investigated for various antiviral properties, data directly pertaining to the specified scaffold and its effect on TMV are not available in the reviewed literature.

In Vivo Efficacy Studies

Animal Models of Disease (e.g., Parkinson's Disease, Neutropenic Mouse Thigh Infection Model)

Parkinson's Disease:

As an extension of the receptor antagonism studies, the in vivo efficacy of adenosine A₂A receptor antagonists derived from the this compound scaffold was evaluated in an animal model of Parkinson's disease. acs.org Specifically, compound 13 was tested for its ability to reverse haloperidol-induced hypolocomotion, a model that mimics the motor dysfunction observed in Parkinson's disease. acs.org The results showed that this compound was effective in reversing the induced hypolocomotion, indicating its potential as a therapeutic agent for Parkinson's disease. acs.org

Neutropenic Mouse Thigh Infection Model:

No literature was found describing the use of this compound derivatives in a neutropenic mouse thigh infection model. This model is frequently used to assess the in vivo efficacy of anti-infective agents, but there is no available data to suggest that this particular class of compounds has been evaluated in this context. nih.govwikipedia.org

Mechanistic Investigations of Biological Activity

The biological activities of this compound derivatives are underpinned by a variety of molecular mechanisms. In the context of SHP2 inhibition, molecular dynamics simulations have been employed to elucidate the binding mode of the most potent inhibitors. nih.gov These studies have revealed that these compounds can effectively interact with the active site of the SHP2 enzyme, providing a structural basis for their inhibitory activity. nih.gov A common feature pharmacophore model was also developed to understand the structure-activity relationship of these derivatives. nih.gov

For the adenosine A₂A receptor antagonists, the mechanism of action is rooted in their ability to block the signaling of the A₂A receptor. acs.org In the striatum, A₂A receptors are co-localized with dopamine (B1211576) D₂ receptors and have opposing effects. nih.gov By antagonizing the A₂A receptor, these compounds can enhance dopamine D₂ receptor-mediated signaling, which is beneficial in the context of Parkinson's disease where dopaminergic signaling is impaired. nih.gov The hit-to-lead optimization process for these antagonists, which involved modifying the ethyl ester moiety, provides further mechanistic insights at a molecular level, demonstrating how structural modifications can improve metabolic stability and in vivo efficacy. acs.org

Interaction with Specific Molecular Targets (Enzymes, Receptors, Proteins)

Derivatives of the this compound scaffold have been identified as potent inhibitors of various enzymes and interact with key proteins involved in disease progression. The thiazole ring is considered a privileged scaffold in drug discovery, capable of interacting with crucial biological targets. globalresearchonline.net

Enzyme Inhibition:

Kinase Inhibition: A significant area of investigation has been the role of these derivatives as kinase inhibitors. For instance, certain thiazole carboxamide derivatives have been designed and evaluated as potent c-Met kinase inhibitors, a receptor tyrosine kinase implicated in cancer cell proliferation and migration. globalresearchonline.net By employing a pharmacophore merging strategy, researchers have optimized compounds to exhibit strong inhibitory activity in both enzyme- and cell-based assays. globalresearchonline.net Other studies have identified aminothiazole derivatives as potential Aurora A kinase and JAK2 inhibitors. acs.orgmdpi.com

Cyclooxygenase (COX) Inhibition: Several novel thiazole carboxamide derivatives have been synthesized and tested as inhibitors of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. nih.govmdpi.com For example, one study reported a derivative, compound 2b, with an IC₅₀ of 0.239 μM against COX-1 and 0.191 μM against COX-2. nih.gov Another derivative, 2a, showed high selectivity for COX-2. nih.gov The lipophilicity and specific substitutions on the phenyl ring appear to play a crucial role in the potency and selectivity of these compounds. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: Thiazolo[4,5-d]pyridazine analogues, derived from ethyl 2-aminothiazole-4-carboxylate, have been identified as a new class of DHFR inhibitors, an enzyme crucial for nucleotide synthesis and a target for antimicrobial and anticancer agents. acs.org

Protein and Receptor Interaction:

Tubulin Binding: The trimethoxyphenyl group, which has been incorporated into some thiazole derivatives, is known to target the tubulin protein, disrupting microtubule assembly in a manner similar to established anticancer agents. nih.gov

Octamer Transcription Factor-3 (Oct3/4) Induction: A lead structure, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (termed O4I2), was identified through high-throughput screening as a potent inducer of Oct3/4 expression. researchgate.net Oct3/4 is a master regulator of pluripotency, and small molecules that can induce its expression are valuable for generating induced pluripotent stem cells (iPSCs). researchgate.net

Table 1: Inhibitory Activity of Selected Thiazole Derivatives against Molecular Targets

Compound/Derivative ClassTarget EnzymeIC₅₀ ValueReference
Thiazole carboxamide (Compound 2b)COX-10.239 µM nih.gov
Thiazole carboxamide (Compound 2b)COX-20.191 µM nih.gov
Thiazole carboxamide (Compound 2a)COX-20.958 µM nih.gov
Thiazole carboxamide (Compound 2j)COX-20.957 µM nih.gov
Thiazolo[4,5-d]pyridazine analogBreast Cancer (HS 578T)0.8 µM acs.org
3-Fluoro-2-phenylthiazole-4-carboxamideMultiple Cancer Cell Lines< 10 µg/mL nih.gov
2-[2-[4-Hydroxy-3-methoxybenzylidene hydrazinyl]-thiazole-4[5H]-one (4c)VEGFR-20.15 µM mdpi.com

Modulation of Cellular Pathways (e.g., Insulin Signaling, Beta-Catenin)

Beyond direct interaction with single molecular targets, thiazole derivatives can influence entire cellular signaling cascades.

Insulin Signaling: While direct studies on this compound are limited, related thiazole derivatives have shown potential in modulating pathways relevant to diabetes. One study investigated 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid in a streptozotocin-induced diabetic rat model. nih.gov The compound demonstrated antidiabetic potential by improving insulin sensitivity, suggesting an interaction with the insulin signaling pathway. nih.gov This is often linked to the amelioration of oxidative stress and a reduction in inflammatory cytokines, which are known to impair insulin signaling. nih.gov

Wnt/Beta-Catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. mdpi.comnih.gov Aberrant signaling leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes that promote tumor growth. nih.gov While numerous natural compounds like flavonoids have been shown to inhibit this pathway, specific research detailing the effects of this compound derivatives on Wnt/β-catenin signaling is not yet prominent in the available literature. mdpi.com However, given the broad anticancer activity of thiazole derivatives, modulation of key oncogenic pathways like Wnt/β-catenin represents a plausible, yet underexplored, mechanism of action.

Biometal Chelating Abilities

The interaction with metal ions is another facet of the biological activity of thiazole-containing compounds. The thiazole nucleus, with its sulfur and nitrogen heteroatoms, provides potential sites for coordinating with metal ions.

New aminothiazole Schiff base ligands have been designed and shown to engage in chelation with bivalent metal ions such as cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺). researchgate.netacs.org Spectroscopic and magnetic studies of the resulting metal complexes often suggest an octahedral geometry, with the ligand coordinating to the metal center. researchgate.netacs.org

This chelation can significantly enhance the biological activity of the parent molecule. In several studies, the resulting metal chelates exhibited more potent antimicrobial and antioxidant activity compared to the free ligands. researchgate.net This enhancement is often attributed to the principles of chelation theory, where the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through biological membranes. researchgate.net The coordinated metal ion itself can also become a reactive center, further boosting biological efficacy.

Advanced Analytical and Spectroscopic Characterization Implied in Synthesis and Sar

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of ethyl 2-phenylthiazole-4-carboxylate in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals for the protons on the thiazole (B1198619) ring, the phenyl ring, and the ethyl ester group. A characteristic singlet is observed for the proton at the 5-position of the thiazole ring (H-5). The protons of the phenyl group typically appear as a multiplet, while the ethyl group gives rise to a quartet and a triplet, indicative of the -CH₂-CH₃ spin system. ambeed.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, and the two carbons of the ethyl group. The chemical shifts of these carbons confirm the connectivity of the molecular backbone. ambeed.com

Detailed spectral data obtained from a 400 MHz and 100 MHz spectrometer, respectively, using CDCl₃ as a solvent, are presented below. ambeed.com

¹H NMR Spectral Data of this compound

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Thiazole H-5 8.15 s (singlet) -
Phenyl H 8.01-7.99 m (multiplet) -
Phenyl H 7.44-7.43 m (multiplet) -
-OCH₂CH₃ 4.44 q (quartet) 7.1
-OCH₂CH₃ 1.43 t (triplet) 7.1

Data sourced from reference ambeed.com.

¹³C NMR Spectral Data of this compound

Carbon Atom Chemical Shift (δ) in ppm
C=O (Ester) 168.9
C-2 (Thiazole) 161.5
C-4 (Thiazole) 148.1
Phenyl C 132.8
Phenyl C 130.7
Phenyl C 128.9
Phenyl C 127.1
C-5 (Thiazole) 127.0
-OCH₂CH₃ 61.5
-OCH₂CH₃ 14.4

Data sourced from reference ambeed.com.

Mass Spectrometry (MS, HRMS, LCMS, ESI-MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound, ESI-HRMS analysis is typically performed in positive ion mode. The molecule is protonated to form the [M+H]⁺ ion. The measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretically calculated value based on its elemental composition (C₁₂H₁₁NO₂S). The close agreement between the found and calculated values, typically within a few parts per million (ppm), serves as definitive confirmation of the compound's molecular formula. ambeed.com

High-Resolution Mass Spectrometry (HRMS) Data

Ion Method Calculated m/z Found m/z
[C₁₂H₁₂NO₂S]⁺ ([M+H]⁺) ESI 234.0583 234.0582

Data sourced from reference ambeed.com.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its key structural features.

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically appearing in the range of 1725-1700 cm⁻¹.

C=N and C=C Stretch: Aromatic and heteroaromatic ring stretching vibrations for the phenyl and thiazole rings are expected in the 1600-1450 cm⁻¹ region. The C=N imine stretch of the thiazole ring is part of this system.

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group, usually found in the 1300-1100 cm⁻¹ range.

Aromatic C-H Stretch: Absorption bands for the C-H stretching of the phenyl and thiazole rings typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: C-H stretching vibrations for the ethyl group are expected just below 3000 cm⁻¹.

X-ray Crystallography and Single-Crystal X-ray Diffraction Studies

To date, a published single-crystal X-ray structure for this compound has not been identified in the surveyed literature. However, if suitable single crystals were obtained, this analysis would reveal:

The planarity of the thiazole ring.

The dihedral angle between the phenyl and thiazole rings, which is a key conformational feature.

The conformation of the ethyl carboxylate group relative to the thiazole ring.

The precise packing arrangement of molecules within the crystal lattice.

Derived from the data obtained in an X-ray diffraction study, Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal. This analysis maps the close contacts between neighboring molecules, providing a detailed picture of the forces that govern the crystal packing.

Although no specific Hirshfeld analysis can be performed without the crystal structure of this compound, this technique would typically be used to identify and explore:

Hydrogen Bonds: Weak C-H···O or C-H···N hydrogen bonds that might influence the crystal packing.

π-π Stacking: Interactions between the aromatic phenyl and/or thiazole rings of adjacent molecules.

Analyses of structurally similar molecules demonstrate that such interactions are crucial in defining the supramolecular architecture of thiazole derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic technique for separating, identifying, and quantifying each component in a mixture. It is the standard method for assessing the purity of synthesized this compound.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column. The separation is usually achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs. The purity is determined by the area percentage of the main peak in the resulting chromatogram. For pharmaceutical and research applications, purities are often required to be greater than 95% or 98%.

Future Directions and Therapeutic Potential

Further Optimization of Ethyl 2-Phenylthiazole-4-carboxylate Derivatives for Enhanced Efficacy and Selectivity

The core structure of this compound offers a flexible platform for chemical modification to enhance its therapeutic properties. Structure-Activity Relationship (SAR) studies are pivotal in guiding these modifications to improve efficacy and selectivity.

For instance, research on 2-phenylthiazole-4-carboxamide (B13865131) derivatives has shown that specific substitutions on the phenyl ring can significantly impact cytotoxic activity against various cancer cell lines. nih.gov The introduction of a methoxy (B1213986) group at the 4-position of the phenyl ring improved activity against Caco-2 (colorectal cancer) cells, while a 2-methoxy group maintained high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. nih.gov Furthermore, a 3-fluoro analog demonstrated broad cytotoxic activity against all tested cell lines. nih.gov

Similarly, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the position of a nitro group on the phenyl ring was critical for anticancer activity. A para-nitro substitution resulted in the highest cytotoxicity against the SKNMC neuroblastoma cell line, whereas a meta-nitro substitution was detrimental to its potency. nih.gov These findings highlight the importance of the electronic properties and spatial arrangement of substituents in determining biological activity.

Future optimization efforts will likely focus on:

Systematic modification of substituents on both the phenyl and thiazole (B1198619) rings to explore a wider range of electronic and steric effects.

Introduction of novel functional groups to improve interactions with biological targets and enhance pharmacokinetic properties.

Computational modeling and docking studies to predict the binding of new derivatives to their targets, thereby rationalizing the design of more potent and selective compounds.

Development of Novel Therapeutic Agents Based on the Thiazole Scaffold

The thiazole ring is a versatile scaffold that has been incorporated into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govwisdomlib.org Several clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole (B1682510), contain a thiazole moiety, demonstrating its therapeutic value. semanticscholar.orgjpionline.org

The development of novel therapeutic agents based on the thiazole scaffold is a promising area of research. For example, novel thiazole-naphthalene derivatives have been designed and synthesized as tubulin polymerization inhibitors for cancer treatment. nih.gov One such derivative, compound 5b, exhibited potent antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines and was found to be a more potent inhibitor of tubulin polymerization than the standard drug colchicine. nih.gov

Another study focused on developing thiazole derivatives as dual inhibitors of PI3K/mTOR, two key signaling pathways in cancer. nih.gov Compounds 3b and 3e from this series showed significant growth-inhibiting activity against a panel of 60 different cancer cell lines and were identified as potential dual PI3Kα/mTOR inhibitors. nih.gov

Future development in this area will likely involve:

Hybrid molecule design , where the thiazole scaffold is combined with other pharmacologically active moieties to create multifunctional drugs. acs.org

Exploration of new synthetic methodologies to create more complex and diverse thiazole derivatives.

Screening of thiazole-based compound libraries against a wide range of biological targets to identify new therapeutic applications.

Exploration of New Biological Targets and Applications

The broad spectrum of biological activities exhibited by thiazole derivatives suggests that they may interact with a multitude of biological targets. While much of the research has focused on their anticancer and antimicrobial properties, there is a growing interest in exploring new applications for these compounds.

Recent studies have investigated the potential of thiazole derivatives as:

Antiviral agents : Certain thiazole compounds have shown inhibitory effects against viruses like the vesicular stomatitis virus. wisdomlib.org

Antidiabetic agents : Novel coumarin-thiazole compounds have been found to be effective α-glucosidase inhibitors, outperforming the standard drug acarbose. wisdomlib.org

Inhibitors of metastatic cancer cell migration and invasion : Thiazole derivatives have been shown to block fascin-mediated cell migration, a key process in cancer metastasis. acs.org

The exploration of new biological targets is crucial for expanding the therapeutic utility of this compound and its derivatives. This can be achieved through:

High-throughput screening of thiazole libraries against diverse panels of enzymes and receptors.

Phenotypic screening to identify compounds that produce a desired biological effect, followed by target deconvolution to identify the molecular target.

Chemoproteomics approaches to identify the protein targets of thiazole derivatives in a cellular context.

Addressing Bioavailability, Selectivity, and Toxicity in Drug Development

While the therapeutic potential of thiazole derivatives is significant, several challenges must be addressed during the drug development process to ensure their successful translation into clinical use. These include optimizing bioavailability, enhancing selectivity, and minimizing toxicity.

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Poor bioavailability can limit the efficacy of a drug. The physicochemical properties of a compound, such as its solubility and permeability, play a crucial role in determining its bioavailability. For example, the replacement of a pyrazine (B50134) ring with a thiazole ring in a series of DGKα/ζ inhibitors restored cellular potency but had a negative impact on permeability. acs.org

Selectivity is the ability of a drug to interact with its intended target without affecting other molecules in the body. A lack of selectivity can lead to off-target effects and adverse drug reactions. The development of selective inhibitors is a key goal in drug discovery. For instance, structure-activity relationship studies of 4-phenylthiazoles have led to the identification of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in pain and inflammation. researchgate.net

Toxicity is the degree to which a substance can harm an organism. It is a major cause of drug attrition during development. Cytotoxicity studies are essential to assess the toxicity profile of new drug candidates. In a study of 2-aminothiazole-4-carboxylate derivatives, the carboxylic esters of bromoacetamido analogues showed significant cytotoxicity against human fibroblast cells, while the 2-amino analogues and free carboxylic acid analogues did not. plos.org

Addressing these challenges requires a multidisciplinary approach that integrates medicinal chemistry, pharmacology, and toxicology. Strategies to overcome these hurdles include:

Formulation strategies to improve the solubility and absorption of poorly bioavailable compounds.

Structure-based drug design to enhance selectivity by optimizing interactions with the target protein.

Early-stage toxicity screening to identify and eliminate compounds with unfavorable toxicity profiles.

By systematically addressing these issues, researchers can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and improved treatments for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a factorial design approach to evaluate variables such as catalysts (e.g., palladium complexes), solvents (polar vs. nonpolar), and temperature regimes. For example, a 2³ factorial design can identify interactions between these factors . Post-synthesis, validate purity using HPLC and NMR (quantitative ¹H/¹³C NMR for structural confirmation) . Track yield and byproduct formation via GC-MS. Optimize scalability by incrementally adjusting parameters (e.g., solvent volume, stirring rate) while monitoring reaction kinetics.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm the thiazole ring and ester moiety, with IR spectroscopy for functional group analysis (C=O stretch at ~1700 cm⁻¹). Use LC-MS to detect trace impurities and quantify purity (>98% by HPLC with a C18 column and acetonitrile/water gradient) . For crystallinity assessment, employ X-ray diffraction (single-crystal XRD) or powder XRD if crystalline phases are observed.

Q. How can researchers investigate the compound’s reactivity under varying pH and temperature conditions?

  • Methodological Answer : Design kinetic studies by exposing the compound to buffered solutions (pH 2–12) at controlled temperatures (25–80°C). Monitor degradation pathways via UV-Vis spectroscopy (absorbance changes at λ_max ~260 nm for thiazole rings) and track hydrolysis products using LC-MS. Use Arrhenius plots to model temperature-dependent stability .

Advanced Research Questions

Q. What computational methods can predict this compound’s electronic properties and interaction with biological targets?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or photochemical reactions?

  • Methodological Answer : Use time-resolved spectroscopy (e.g., transient absorption spectroscopy) to track excited-state dynamics in photochemical reactions. For catalytic applications, employ in-situ IR or Raman spectroscopy to monitor intermediate species. Pair with kinetic isotope effects (KIE) to identify rate-determining steps .

Q. What strategies resolve contradictions between experimental data and theoretical predictions (e.g., unexpected spectroscopic peaks or reaction yields)?

  • Methodological Answer : Revisit the theoretical framework (e.g., reassess solvent effects in DFT models) and cross-validate with alternative techniques. For example, if NMR signals conflict with computational predictions, use 2D NMR (COSY, HSQC) to resolve spin-spin coupling ambiguities. Apply Bayesian statistical analysis to quantify confidence in conflicting datasets .

Q. How can researchers design experiments to study the compound’s adsorption and reactivity on indoor or environmental surfaces?

  • Methodological Answer : Simulate indoor surfaces (e.g., glass, cellulose) and use microspectroscopic imaging (AFM-IR, ToF-SIMS) to analyze adsorption isotherms. Expose surfaces to oxidants (e.g., ozone) and track degradation products via GC-MS. Correlate findings with computational models of surface-organic interactions .

Q. What theoretical frameworks guide the integration of this compound into multidimensional studies (e.g., drug delivery or environmental fate)?

  • Methodological Answer : Adopt a systems chemistry approach, linking the compound’s properties (lipophilicity, logP) to biological permeability or environmental partitioning. Use compartmental models to predict biodistribution or environmental persistence. Ground hypotheses in transition-state theory for reaction pathways or QSAR models for bioactivity .

Methodological Considerations

  • Data Reprodubility : Pre-register experimental protocols (e.g., on Open Science Framework) and include negative controls (e.g., solvent-only reactions) to isolate artifacts .
  • Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and environmental science to address gaps in mechanistic understanding .
  • Ethical and Analytical Standards : Ensure compliance with Green Chemistry principles (e.g., solvent selection) and validate analytical methods via inter-laboratory comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.